Disaccharide
Disaccharides are a class of carbohydrates consisting of two monosaccharide units linked together through a glycosidic bond. Common examples include sucrose (table sugar), lactose (milk sugar), and maltose (malt sugar). Sucrose, formed from glucose and fructose, is widely used in food products for its sweet taste and preservative qualities. Lactose, composed of galactose and glucose, is abundant in milk but can be difficult to digest for individuals with lactose intolerance. Maltose, resulting from the breakdown of starch, comprises two glucose units and is found in germinating seeds and various fermented beverages. Disaccharides play crucial roles in energy storage, nutrition, and industrial applications due to their unique properties and functionalities.

Verwandte Literatur
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Empfohlene Lieferanten
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte